1,1'-{1-[3-(Trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-{1-[3-(Trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethene bridge and two benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{1-[3-(Trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with benzylmagnesium chloride, followed by a Wittig reaction to form the ethene bridge. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,1’-{1-[3-(Trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethene bridge to an ethane bridge.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Substituting agents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution can introduce halogens, nitro groups, or sulfonic acid groups.
Scientific Research Applications
1,1’-{1-[3-(Trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,1’-{1-[3-(Trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-[3-(Trifluoromethyl)phenyl]piperazine: Shares the trifluoromethylphenyl group but has a different core structure.
1,1,1-Trifluoro-3-phenyl-2-propanone: Contains a trifluoromethyl group and a phenyl ring but differs in the presence of a ketone group.
N-Phenyl-bis(trifluoromethanesulfonimide): Features a trifluoromethyl group and a phenyl ring but has a sulfonimide functional group.
Uniqueness
1,1’-{1-[3-(Trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene is unique due to its combination of a trifluoromethyl group, an ethene bridge, and two benzene rings. This structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.
Properties
CAS No. |
652131-14-1 |
---|---|
Molecular Formula |
C21H15F3 |
Molecular Weight |
324.3 g/mol |
IUPAC Name |
1-(1,2-diphenylethenyl)-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C21H15F3/c22-21(23,24)19-13-7-12-18(15-19)20(17-10-5-2-6-11-17)14-16-8-3-1-4-9-16/h1-15H |
InChI Key |
KJYMFWHHANJMQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.